molecular formula C21H24N2O3 B2700370 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide CAS No. 951471-83-3

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide

Cat. No. B2700370
CAS RN: 951471-83-3
M. Wt: 352.434
InChI Key: PUZSMTAJQJSBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as OP-TOM, and it has been found to have various biochemical and physiological effects.

Scientific Research Applications

Structural Insights and Chemical Properties

Research into the structural aspects and properties of related quinoline derivatives highlights the significance of their molecular frameworks in forming complexes and exhibiting unique fluorescence characteristics. For instance, the study of amide-containing isoquinoline derivatives reveals their ability to form gels or crystalline solids upon treatment with various mineral acids, showcasing the impact of molecular structure on physical state and reactivity (Karmakar, Sarma, & Baruah, 2007). The formation of host–guest complexes with enhanced fluorescence emission underlines the potential of such compounds in material science and sensor development.

Antiproliferative Activities

The antiproliferative properties of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives against various human cancer cell lines demonstrate the therapeutic potential of quinoline derivatives in cancer treatment. Specifically, certain compounds have shown significant activity against nasopharyngeal carcinoma, indicating their promise as anticancer agents with specific cytotoxicity profiles (Chen et al., 2013).

Antimalarial and Antituberculosis Potential

Quinoline derivatives also exhibit promising antimalarial and antituberculosis activities. The synthesis and evaluation of tebuquine-related compounds have led to the discovery of compounds with excellent activity against resistant strains of malaria and tuberculosis, showcasing the potential for developing new therapeutic agents against these infectious diseases (Werbel et al., 1986). Moreover, zinc complexes of hydrazone derivatives bearing a quinoline nucleus have been identified as effective anti-tubercular agents, highlighting the role of metal coordination in enhancing biological activity (Mandewale et al., 2016).

Neuroprotection and Antiviral Effects

Further research into anilidoquinoline derivatives has uncovered their therapeutic efficacy in treating neurological conditions such as Japanese encephalitis. These compounds exhibit significant antiviral and antiapoptotic effects, offering a new avenue for the treatment of viral encephalitis (Ghosh et al., 2008). This underscores the versatility of quinoline derivatives in addressing a range of medical challenges, from infectious diseases to cancer and neurological disorders.

Molecular Sensing and Fluorescence

Quinoline-based fluorescent sensors demonstrate high selectivity and sensitivity towards specific metal ions, such as cadmium, offering potential applications in environmental monitoring and bioimaging. The ability to distinguish between similar ions through different sensing mechanisms further emphasizes the utility of quinoline derivatives in analytical chemistry (Zhou et al., 2012).

properties

IUPAC Name

2-(3-methylphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-11-23-19-9-8-17(13-16(19)7-10-21(23)25)22-20(24)14-26-18-6-4-5-15(2)12-18/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZSMTAJQJSBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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